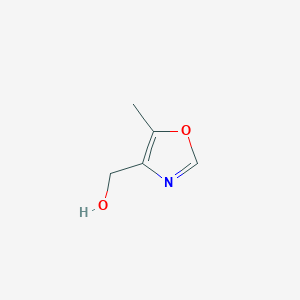

(5-Methyl-1,3-oxazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJNZYJRXRLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methyl-1,3-oxazol-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Abstract: (5-Methyl-1,3-oxazol-4-yl)methanol (CAS No. 874821-67-7) is a substituted oxazole that has emerged as a versatile and highly valuable building block in the field of drug discovery and development. Its unique structural arrangement, featuring a reactive primary alcohol and a strategically positioned methyl group on the stable oxazole core, provides medicinal chemists with a robust scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, a detailed and validated synthetic protocol, thorough analytical characterization, and a discussion of its application in the synthesis of advanced therapeutic agents, such as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2] The oxazole core is bioisosterically similar to other functional groups, enabling it to engage in various non-covalent interactions with biological targets like enzymes and receptors, yet it often imparts favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[2][3]

This compound, in particular, offers two distinct points for chemical modification: the nucleophilic hydroxymethyl group at the 4-position and the methyl group at the 5-position. The primary alcohol is readily oxidized to an aldehyde or carboxylic acid, or can be used in etherification and esterification reactions, making it a key handle for molecular elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 874821-67-7 | [4] |

| Molecular Formula | C₅H₇NO₂ | [4] |

| Molecular Weight | 113.11 g/mol | [4] |

| Appearance | Yellowish powder | [4] |

| Melting Point | 47-49 °C | [4] |

| InChI Key | FKQJNZYJRXRLNZ-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(N=CO1)CO | [5] |

Synthesis and Purification Protocol

The most efficient and widely cited synthesis of this compound involves the selective reduction of its corresponding ethyl ester precursor, ethyl 5-methyloxazole-4-carboxylate. The following protocol is a robust and scalable method for its preparation.[4]

Mechanistic Rationale and Reagent Choice

The core of this transformation is the reduction of an ester to a primary alcohol. Lithium borohydride (LiBH₄) is the reagent of choice for this specific synthesis. While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could achieve this, LiBH₄ is significantly milder and more chemoselective. This is advantageous as it reduces the risk of over-reduction or undesired side reactions with the oxazole ring, which can be sensitive to harsh reagents. The reaction is typically performed in a mixture of tetrahydrofuran (THF) and methanol. THF serves as the primary inert solvent, while methanol acts as a co-solvent and proton source during the work-up phase to quench the reaction and protonate the resulting alkoxide.[4]

Detailed Step-by-Step Synthetic Protocol

-

Reaction Setup: To a solution of ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of THF and Methanol, add Lithium Borohydride (LiBH₄, 2.5 equivalents) in small portions at ambient temperature. Causality: Portion-wise addition is crucial to control the initial exotherm and prevent runaway reactions.

-

Reaction Progression: Heat the resulting mixture to 55 °C and maintain stirring overnight (approximately 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Reaction Quench: After cooling the mixture to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by the addition of solid NH₄Cl.[4] Causality: The NH₄Cl quench is a standard procedure to neutralize the reaction and decompose any excess LiBH₄ safely.

-

Solvent Removal: Reduce the majority of the organic solvent volume using a rotary evaporator under reduced pressure.[4]

-

Extraction: Dilute the remaining residue with ethyl acetate (EtOAc). A precipitate will form, which should be removed by filtration. Wash the filtered solid with hot ethyl acetate.[4]

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

The crude material is purified by column chromatography on silica gel.[4]

-

Stationary Phase: Silica Gel

-

Mobile Phase: A 25:1 mixture of Chloroform (CHCl₃) and Methanol (MeOH)

-

Result: The final product is obtained as a yellowish powder with a typical yield of around 69%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical and Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following data serves as a reference for quality control.[4]

| Technique | Data Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (s, 1H, oxazole H-2), δ 4.48 (s, 2H, -CH₂OH), δ 4.20 (br. s, 1H, -OH), δ 2.29 (s, 3H, -CH₃). The singlet at 7.71 ppm is characteristic of the lone proton on the oxazole ring. |

| ¹³C NMR (126 MHz, CDCl₃) | δ 149.4, 145.4, 133.7, 55.5 (-CH₂OH), 10.0 (-CH₃). The peak at 55.5 ppm confirms the presence of the hydroxymethyl carbon. |

| Mass Spec. (CI) | m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%). The base peak at m/z 96 corresponds to the highly stable fragment resulting from the loss of the hydroxyl group. |

Applications in Medicinal Chemistry: A Precursor for RIPK1 Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for more complex, high-value molecules. A prime example is its potential role in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical kinase that regulates inflammatory signaling pathways and a form of programmed cell death called necroptosis.[4] As such, RIPK1 inhibitors are being actively investigated as treatments for autoimmune diseases and certain cancers.[4]

Recent studies have detailed the synthesis of potent RIPK1 inhibitors that feature complex amide backbones.[4] A common synthetic strategy involves the coupling of a heterocyclic amine with a heterocyclic carboxylic acid. This compound is an ideal precursor for the carboxylic acid component of such molecules. The primary alcohol can be cleanly oxidized to the corresponding carboxylic acid, which can then be activated and coupled with various amine-containing fragments using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

Logical Pathway for Application

Caption: Synthetic utility of the title compound as a precursor for RIPK1 inhibitors.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. Based on the available Safety Data Sheet (SDS), the following precautions should be observed.[4]

-

Hazard Identification: While a full toxicological profile is not available, similar compounds may cause skin, eye, and respiratory irritation. Assume the compound is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a strategically designed building block that offers significant advantages in the synthesis of complex molecules. Its validated and high-yielding synthetic route, combined with the versatile reactivity of its hydroxymethyl group, makes it an indispensable tool for medicinal chemists. Its demonstrated potential as a precursor for advanced therapeutic targets, such as RIPK1 inhibitors, underscores its importance and ensures its continued application in the future of drug discovery.

References

- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ripk1 Inhibitors | List of Frontiers open access articles [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 5. (2-Amino-5-methyl-oxazol-4-yl)-methanol () for sale [vulcanchem.com]

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of (5-Methyl-1,3-oxazol-4-yl)methanol

This compound is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in designing molecules with diverse biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.

Core Physicochemical and Structural Data

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been consolidated from verified chemical databases and literature.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 874821-67-7 | [2] |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.11 g/mol | [2] |

| Appearance | Yellowish powder | [2] |

| Melting Point | 47-49°C | [2] |

Structural Elucidation through Spectroscopic Analysis

The confirmation of a molecule's chemical structure is the bedrock of all subsequent analysis. Spectroscopic methods provide an unambiguous fingerprint of the compound's atomic arrangement and electronic environment. The data presented here is derived from the synthesis and characterization reported by Slobodyanyuk et al. (2019).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear signature of the compound's structure.

-

δ 7.71 ppm (1H, s): This singlet corresponds to the proton at the C2 position of the oxazole ring (H-oxazole). Its downfield shift is characteristic of an acidic proton on an electron-deficient aromatic system.

-

δ 4.48 ppm (2H, s): This singlet represents the two protons of the hydroxymethyl group (-CH₂OH), indicating they are chemically equivalent.

-

δ 4.20 ppm (1H, br. s): A broad singlet for the hydroxyl proton (-OH). Broadening is typical due to chemical exchange.

-

δ 2.29 ppm (3H, s): This singlet corresponds to the three equivalent protons of the methyl group (-CH₃) attached to the C5 position of the oxazole ring.[2]

-

-

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum complements the proton data, identifying each unique carbon environment.

-

δ 149.4, 145.4, 133.7 ppm: These signals correspond to the three carbon atoms within the oxazole ring. The specific assignment requires more advanced 2D NMR techniques, but their chemical shifts are well within the expected range for this heterocyclic system.[2][3]

-

δ 55.5 ppm: This signal is assigned to the carbon of the hydroxymethyl group (-CH₂OH).

-

δ 10.0 ppm: This upfield signal represents the carbon of the methyl group (-CH₃).[2]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its identity.

-

Mass Spectrum (Chemical Ionization, CI):

-

m/z 114 [M+H]⁺ (58%): This peak represents the protonated parent molecule, confirming the molecular weight of 113.11 g/mol .

-

m/z 96 [M-OH]⁺ (100%): The base peak corresponds to the loss of the hydroxyl group, a common and favorable fragmentation pathway for primary alcohols, resulting in a stable carbocation.[2]

-

Experimental Determination of Critical Physicochemical Properties

For any compound entering a drug discovery pipeline, three parameters are of paramount importance: solubility, lipophilicity, and ionization state. The following sections detail authoritative, self-validating protocols for their determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a leading cause of failure in drug development.[4] The gold-standard "shake-flask" method is recommended for its reliability.[5]

This protocol is designed to ensure that a true equilibrium is reached between the solid-state compound and the saturated aqueous solution.

-

Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Compound Addition: Add an excess amount of this compound to a known volume of the PBS buffer in a glass vial. The excess solid should be clearly visible. Causality: Adding a visible excess ensures that the resulting solution will be saturated.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (typically 25°C or 37°C) for at least 24-48 hours. Causality: Extended agitation at a controlled temperature is crucial to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any fine particulates. Trustworthiness: This dual separation process (centrifugation and filtration) is a self-validating step to guarantee the sample is free of undissolved solid, which would otherwise artificially inflate the measured solubility.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This requires creating a standard curve with known concentrations of the compound.

-

Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the shake-flask solubility protocol.

Lipophilicity (LogP): A Predictor of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] A LogP value between 1 and 3 is often considered optimal for oral drug absorption.

-

Solvent Preparation: Prepare the two phases. The aqueous phase is typically a buffer (e.g., PBS at pH 7.4). The organic phase is n-octanol. Pre-saturate each solvent by mixing them vigorously together for several hours, then allowing them to separate. Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would alter the concentration and lead to inaccurate results.

-

Compound Dosing: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the dosed aqueous phase (e.g., a 1:1 volume ratio).

-

Equilibration: Seal the vial and shake vigorously for several hours to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Sampling and Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable method like HPLC-UV.[8]

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [organic] / [aqueous]

-

LogP = log₁₀(P)[6]

-

Caption: Partitioning of a compound between two immiscible phases.

Synthesis and Purification Workflow

The compound can be reliably synthesized via the reduction of its corresponding ester, a common and scalable chemical transformation.[2]

-

Dissolution: Dissolve the starting material, ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE (0.194 mol), in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (450 ml).

-

Reduction: Add lithium borohydride (LiBH₄, 0.485 mol) to the solution in small portions at room temperature. Causality: LiBH₄ is a selective reducing agent that efficiently converts esters to primary alcohols. Portion-wise addition controls the exothermic reaction.

-

Heating: Heat the resulting mixture at 55°C overnight to drive the reaction to completion.

-

Quenching: Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution followed by solid NH₄Cl. Causality: The NH₄Cl quench neutralizes the reactive borohydride species and hydrolyzes the borate-ester intermediates.

-

Workup & Extraction: Evaporate most of the solvent under reduced pressure. Dilute the residue with ethyl acetate (EtOAc) and filter to remove inorganic salts. The filtrate, containing the crude product, is dried over sodium sulfate (Na₂SO₄).

-

Purification: Purify the crude product by column chromatography on silica gel using a chloroform-methanol (25:1) eluent system to yield this compound as a yellowish powder.[2]

Caption: Key steps in the synthesis of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling fine organic chemicals should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The solvents used in its synthesis, such as methanol and tetrahydrofuran, are flammable and toxic.[9] Care should be taken to avoid inhalation, ingestion, and skin contact.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. methanex.com [methanex.com]

An In-Depth Technical Guide to (5-Methyl-1,3-oxazol-4-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (5-methyl-1,3-oxazol-4-yl)methanol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, detailed synthetic protocols with mechanistic insights, reactivity profile, and its potential as a scaffold in the design of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The unique arrangement of its substituents—a methyl group at the 5-position and a hydroxymethyl group at the 4-position—confers a specific set of electronic and steric properties that are advantageous for molecular design in medicinal chemistry.

The oxazole ring itself is an important pharmacophore, known to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets.[1] The hydroxymethyl group provides a key functional handle for further chemical modification and can act as a hydrogen bond donor, potentially improving solubility and target engagement. The adjacent methyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters for bioavailability and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | ChemicalBook |

| Molecular Weight | 113.11 g/mol | ChemicalBook |

| CAS Number | 874821-67-7 | ChemicalBook |

| Appearance | Yellowish powder | ChemicalBook |

| Melting Point | 47-49°C | ChemicalBook |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; O2 [label="O", pos="-1.2,-0.2!"]; C3 [label="C", pos="-0.8,-1.2!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="1.2,-0.2!"]; H_C3 [label="H", pos="-1.3,-1.9!"];

// Methyl group on C5 C_Me [label="CH₃", pos="2.4,0.2!"];

// Hydroxymethyl group on C4 C_CH2OH [label="CH₂OH", pos="0.9,-2.4!"];

// Define edges for bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- O2 [len=1.5]; O2 -- N1 [len=1.5]; C5 -- C_Me [len=1.5]; C4 -- C_CH2OH [len=1.5]; C3 -- H_C3 [len=1.0]; }

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis of this compound is crucial for its application in research and development. A common and efficient method involves the reduction of a corresponding ester, ethyl 5-methyloxazole-4-carboxylate.

Experimental Protocol: Reduction of Ethyl 5-Methyloxazole-4-carboxylate

This protocol is adapted from established literature procedures.[2]

Step 1: Reaction Setup

-

Dissolve ethyl 5-methyloxazole-4-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

In a separate flask, prepare a solution of lithium borohydride (LiBH₄, 2.5 equivalents) in THF.

Step 2: Reduction

-

At room temperature, add the lithium borohydride solution dropwise to the ester solution.

-

Heat the resulting mixture to 55°C and stir overnight.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by solid NH₄Cl.

-

Evaporate the bulk of the organic solvents under reduced pressure.

-

Dilute the residue with ethyl acetate (EtOAc) and filter to remove inorganic salts.

-

Wash the precipitate with hot EtOAc.

-

Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a chloroform-methanol eluent system.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Lithium borohydride (LiBH₄) is selected over the more common sodium borohydride (NaBH₄) for its enhanced reactivity, which is necessary for the efficient reduction of esters to alcohols.[3][4][5] NaBH₄ is generally not strong enough to reduce esters under standard conditions.[5] The higher reactivity of LiBH₄ is attributed to the greater polarization of the carbonyl substrate through complexation with the lithium cation, which acts as a Lewis acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydride.[3][6]

-

Solvent System (THF/Methanol): The use of a mixed solvent system is strategic. THF is an excellent solvent for both the ester and the lithium borohydride. The inclusion of methanol can enhance the reducing power of LiBH₄.[7][8] Methanol can protonate the intermediate alkoxide, and the resulting methoxyborohydride species can be a more potent hydride donor.[9]

-

Work-up Procedure: The addition of ammonium chloride is a standard quenching procedure for hydride reductions. It neutralizes any remaining reducing agent and protonates the resulting alkoxide to yield the final alcohol product.

Figure 2: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization and Interpretation

Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The following data is consistent with the expected structure.[2]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (s, 1H, H-oxazole), 4.48 (s, 2H, CH₂OH), 4.20 (br. s, 1H, OH), 2.29 (s, 3H, CH₃) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 149.4, 145.4, 133.7, 55.5, 10.0 |

| Mass Spectrometry (CI) | m/z 114 [M+H]⁺, 96 [M-OH]⁺ |

Interpretation of Spectroscopic Data

-

¹H NMR: The singlet at 7.71 ppm is characteristic of the proton at the 2-position of the oxazole ring. The singlet at 4.48 ppm, integrating to two protons, corresponds to the methylene protons of the hydroxymethyl group. The broad singlet at 4.20 ppm is indicative of the hydroxyl proton, which is often broad due to chemical exchange. The singlet at 2.29 ppm, integrating to three protons, confirms the presence of the methyl group.

-

¹³C NMR: The spectrum displays five distinct carbon signals, consistent with the molecular structure. The signals at 149.4, 145.4, and 133.7 ppm are in the aromatic region, corresponding to the carbons of the oxazole ring. The signal at 55.5 ppm is attributed to the methylene carbon of the hydroxymethyl group, and the upfield signal at 10.0 ppm corresponds to the methyl carbon.

-

Mass Spectrometry: The chemical ionization mass spectrum shows a peak at m/z 114, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 113. A significant fragment at m/z 96 represents the loss of a hydroxyl radical, a common fragmentation pathway for primary alcohols.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile scaffold for the synthesis of more complex molecules in drug discovery programs.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality is a key site for derivatization. It can undergo a variety of transformations, including:

-

Oxidation: Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, providing access to a different set of functional groups for further elaboration.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties.

-

Halogenation: Conversion of the alcohol to a halide (e.g., using thionyl chloride or phosphorus tribromide) transforms it into an excellent electrophile for nucleophilic substitution reactions.

Reactivity of the Oxazole Ring

The oxazole ring is relatively stable but can participate in several types of reactions:

-

Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, the presence of the methyl and hydroxymethyl groups can influence its reactivity towards electrophiles.

-

Metalation: Deprotonation of the C-2 proton with a strong base, followed by quenching with an electrophile, is a common strategy for functionalizing the oxazole ring.

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to substituted pyridines.

Potential Therapeutic Applications

The 4-hydroxymethyl-5-methyl-1,3-oxazole scaffold is a valuable building block for the synthesis of compounds targeting a range of diseases. While no marketed drugs currently contain this exact core, its structural motifs are present in various biologically active molecules. For instance, oxazole derivatives are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties.[1] The ability to easily diversify the hydroxymethyl group makes this scaffold particularly attractive for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

In Case of Exposure:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and multiple points for chemical modification make it an attractive scaffold for the development of novel therapeutic agents. The insights provided in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound in their scientific endeavors.

References

- 1. [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol () for sale [vulcanchem.com]

- 2. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 3. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Data of (5-Methyl-1,3-oxazol-4-yl)methanol: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (5-Methyl-1,3-oxazol-4-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active compounds, acting as a versatile pharmacophore that can engage with a wide range of biological targets.[1][2][3] Understanding the structural and electronic properties of substituted oxazoles like this compound through spectroscopic analysis is fundamental for the rational design of novel therapeutic agents.[4]

This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established scientific principles. The methodologies described are designed to be self-validating, providing a robust framework for the characterization of this and similar small molecules.

Molecular Structure and Overview

This compound is a substituted oxazole with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol .[5][6] The structural arrangement of its functional groups—a methyl group, a hydroxymethyl group, and the oxazole ring—gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules by observing the magnetic properties of atomic nuclei.[7][8][9] For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum for this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[5]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.71 | Singlet | 1H | Oxazole ring proton (H-2) |

| 4.48 | Singlet | 2H | Methylene protons (-CH₂OH) |

| 4.20 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| 2.29 | Singlet | 3H | Methyl protons (-CH₃) |

Data sourced from Chemicalbook.[5]

Interpretation:

-

δ 7.71 (s, 1H): This downfield singlet corresponds to the proton at the 2-position of the oxazole ring. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms within the aromatic ring.

-

δ 4.48 (s, 2H): This singlet is assigned to the two protons of the methylene group (-CH₂-). The absence of splitting indicates no adjacent protons.

-

δ 4.20 (br s, 1H): The broad singlet is characteristic of a hydroxyl proton, which can undergo chemical exchange.

-

δ 2.29 (s, 3H): This upfield singlet is attributed to the three equivalent protons of the methyl group attached to the oxazole ring.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum for this compound was recorded at 126 MHz in CDCl₃.[5]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 149.4 | C-5 (quaternary) |

| 145.4 | C-2 |

| 133.7 | C-4 (quaternary) |

| 55.5 | -CH₂OH |

| 10.0 | -CH₃ |

Data sourced from Chemicalbook.[5]

Interpretation:

-

δ 149.4, 145.4, and 133.7: These downfield signals are characteristic of the sp²-hybridized carbon atoms within the heterocyclic aromatic ring. The carbons attached to heteroatoms (C-2 and C-5) are the most deshielded.

-

δ 55.5: This signal corresponds to the carbon of the hydroxymethyl group.

-

δ 10.0: The most upfield signal is assigned to the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[10] For this compound, Chemical Ionization (CI) was used, which is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecular ion peak.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 114 | 58 | [M+H]⁺ (Protonated Molecule) |

| 96 | 100 | [M-OH]⁺ (Loss of hydroxyl group) |

Data sourced from Chemicalbook.[5]

Interpretation:

-

m/z 114 [M+H]⁺: This peak represents the protonated molecule, confirming the molecular weight of the compound as 113 g/mol . The presence of a strong protonated molecular ion is a key feature of chemical ionization.

-

m/z 96 [M-OH]⁺: This is the base peak, indicating the most abundant ion in the spectrum. It corresponds to the loss of a hydroxyl group (-OH, 17 amu) from the protonated molecule, which is a common fragmentation pathway for alcohols.

Caption: Fragmentation pathway in Chemical Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch | Oxazole ring |

| ~2950-2850 | C-H stretch | -CH₃ and -CH₂- |

| ~1600-1650 | C=N stretch | Oxazole ring |

| ~1500-1580 | C=C stretch | Oxazole ring |

| ~1000-1300 | C-O stretch | Alcohol & Oxazole ring |

Interpretation:

-

A broad band around 3400 cm⁻¹ is expected due to the O-H stretching of the alcohol group, broadened by hydrogen bonding.

-

C-H stretching vibrations for the aromatic oxazole ring are anticipated just above 3000 cm⁻¹ .

-

Aliphatic C-H stretches from the methyl and methylene groups should appear just below 3000 cm⁻¹ .

-

The characteristic C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region.[10]

-

Strong C-O stretching bands from the alcohol and the ether linkage within the oxazole ring would be prominent in the fingerprint region, between 1000-1300 cm⁻¹ .

Experimental Protocols

The spectroscopic data presented were obtained following standard analytical procedures. The synthesis of the compound provides the basis for obtaining a pure sample for analysis.

Synthesis of this compound

The synthesis was adapted from a procedure described in Chemistry of Heterocyclic Compounds.[5]

-

Dissolution: Dissolve the starting material, ethyl 5-methyloxazole-4-carboxylate, in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Reduction: Add lithium borohydride (LiBH₄) in small portions to the solution at room temperature.

-

Heating: Heat the resulting mixture at 55°C overnight.

-

Quenching: Cool the mixture to room temperature and add saturated aqueous ammonium chloride (NH₄Cl) followed by solid NH₄Cl.

-

Work-up: Evaporate most of the solvent under reduced pressure. Dilute the residue with ethyl acetate (EtOAc) and filter the precipitate.

-

Extraction & Purification: Dry the filtrate over sodium sulfate (Na₂SO₄), evaporate the solvent, and purify the crude product by column chromatography on silica gel.

This protocol yields this compound as a yellowish powder.[5]

Conclusion

The collective spectroscopic data provide an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon and proton skeletons, while mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. The predicted infrared spectrum complements this data by identifying the key functional groups present. This guide serves as a foundational resource for researchers working with this compound, enabling its confident identification and use in further synthetic and medicinal applications.

References

- 1. Methyl Alcohol [webbook.nist.gov]

- 2. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

1H NMR and 13C NMR spectrum of (5-Methyl-1,3-oxazol-4-yl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Methyl-1,3-oxazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities, particularly within the domain of heterocyclic chemistry, which forms the backbone of numerous pharmaceutical agents. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a substituted oxazole of interest in medicinal chemistry. Authored from the perspective of a seasoned application scientist, this document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectral output. It offers researchers, scientists, and drug development professionals a practical framework for interpreting the NMR data of this and related heterocyclic systems, including a detailed, field-tested protocol for data acquisition.

Introduction: The Oxazole Moiety and the Primacy of NMR

The 1,3-oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The precise characterization of substituted oxazoles like this compound is the foundational step in understanding its chemical reactivity, metabolic stability, and potential as a synthetic building block.

NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture at the atomic level. By probing the magnetic environments of ¹H and ¹³C nuclei, we can definitively map the connectivity and electronic landscape of a molecule. This guide will dissect the key spectral features of this compound, providing both the data and the scientific rationale behind its interpretation.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of all proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic structure, including inductive effects from heteroatoms and the aromatic character of the oxazole ring.[1]

Molecular Structure and Proton Designations

Caption: Structure of this compound with proton labels.

Experimental ¹H NMR Data

The following data were acquired in Deuterated Chloroform (CDCl₃) on a 400 MHz spectrometer.[2]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | 7.71 | Singlet (s) | 1H | Oxazole H-2 |

| (b) | 4.48 | Singlet (s) | 2H | -CH₂OH |

| (c) | 4.20 | Broad Singlet (br. s) | 1H | -OH |

| (d) | 2.29 | Singlet (s) | 3H | -CH₃ |

Interpretation and Scientific Rationale

-

Oxazole Proton (H-2) at 7.71 ppm: The proton at the C-2 position of the oxazole ring resonates significantly downfield.[2] This is a hallmark of protons on electron-deficient aromatic rings.[3] The adjacent oxygen and nitrogen atoms are highly electronegative, inductively withdrawing electron density from C-2 and "deshielding" the attached proton, causing it to experience a stronger effective magnetic field. Its appearance as a singlet is expected, as there are no adjacent protons within a three-bond coupling distance.

-

Hydroxymethyl Protons (-CH₂OH) at 4.48 ppm: These two protons are chemically equivalent and appear as a singlet at 4.48 ppm.[2] Their downfield shift, relative to a typical aliphatic alcohol, is due to the deshielding influence of the adjacent aromatic oxazole ring and the electronegative hydroxyl oxygen. The absence of splitting indicates no coupling to the hydroxyl proton, a common phenomenon in CDCl₃ where proton exchange can be rapid enough to average out the coupling.

-

Hydroxyl Proton (-OH) at 4.20 ppm: The hydroxyl proton appears as a broad singlet.[2] The chemical shift and broadness of -OH protons are highly variable and depend on concentration, temperature, and solvent due to differences in hydrogen bonding and chemical exchange rates.

-

Methyl Protons (-CH₃) at 2.29 ppm: The three equivalent protons of the methyl group produce a sharp singlet at 2.29 ppm.[2] This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon of an aromatic system.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. While less sensitive than ¹H NMR, it is critical for confirming the carbon skeleton.

Experimental ¹³C NMR Data

The following data were acquired in CDCl₃ on a 126 MHz spectrometer.[2]

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| 149.4 | C-2 | Most deshielded carbon, situated between two electronegative heteroatoms (O and N). |

| 145.4 | C-5 | sp² carbon of the oxazole ring, attached to the methyl group. |

| 133.7 | C-4 | sp² carbon of the oxazole ring, attached to the hydroxymethyl group. |

| 55.5 | -CH₂OH | sp³ carbon attached to an electronegative oxygen atom. |

| 10.0 | -CH₃ | Most shielded sp³ carbon, typical for a methyl group on an aromatic ring. |

Interpretation and Scientific Rationale

The assignment of the ¹³C signals is based on established principles of carbon NMR and data from substituted oxazoles.[4]

-

Oxazole Ring Carbons (C-2, C-5, C-4): The three sp² carbons of the oxazole ring are the most downfield signals, resonating between 133 and 150 ppm. C-2 (149.4 ppm) is the most deshielded, as it is directly bonded to both the ring oxygen and nitrogen.[2][4] The relative shifts of C-4 and C-5 are influenced by their respective substituents.

-

Aliphatic Carbons (-CH₂OH and -CH₃): The sp³ carbons appear at much higher fields. The hydroxymethyl carbon (-CH₂OH) at 55.5 ppm is deshielded by the attached oxygen atom.[2] The methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing upfield at 10.0 ppm, consistent with its electronic environment.[2]

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and accuracy, a robust experimental protocol is essential. The following procedure is a self-validating system designed for acquiring high-quality NMR data for compounds of this class.

Workflow for NMR Data Acquisition

Caption: Standard workflow for 1D NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its relatively inert nature and minimal proton signal overlap.[5][6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Perform automatic or manual tuning and matching of the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is a critical step for achieving high resolution.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard 30° pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled sequence with a 30° pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets for each unique carbon, which aids interpretation.

-

Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain signal (FID) to the frequency domain (spectrum).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (CDCl₃: δ = 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[5]

-

Integrate the ¹H signals and pick all peaks in both spectra for final analysis.

-

Part 4: Advanced Structural Validation with 2D NMR

While 1D NMR provides a robust initial assignment, unequivocal confirmation is best achieved through two-dimensional (2D) NMR experiments. For a molecule like this, an HSQC (Heteronuclear Single Quantum Coherence) experiment would be invaluable.

HSQC Correlation Concept

An HSQC experiment correlates carbon nuclei with their directly attached protons, providing definitive C-H connectivity.

Caption: Conceptual HSQC plot showing direct ¹H-¹³C bond correlations.

This experiment would show a cross-peak connecting the ¹H signal at 2.29 ppm to the ¹³C signal at 10.0 ppm, confirming their assignment as the -CH₃ group. Similarly, it would link the 4.48 ppm proton signal to the 55.5 ppm carbon signal (-CH₂OH) and the 7.71 ppm proton signal to the 149.4 ppm carbon signal (C-2), thereby validating the entire structural assignment with the highest degree of confidence.[7]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its distinct molecular structure. The downfield shift of the C-2 proton, the characteristic signals of the methyl and hydroxymethyl substituents, and the predictable pattern of the carbon signals provide a complete and unambiguous spectral fingerprint. By employing the robust experimental protocol detailed herein and leveraging advanced techniques like HSQC for confirmation, researchers can confidently characterize this and similar heterocyclic molecules, accelerating the pace of discovery in medicinal and materials chemistry.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 3. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | 70502-03-3 | Benchchem [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (5-Methyl-1,3-oxazol-4-yl)methanol

Introduction: The Significance of (5-Methyl-1,3-oxazol-4-yl)methanol in Medicinal Chemistry

This compound is a heterocyclic compound featuring a substituted oxazole core. The oxazole motif is a crucial scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of a methyl group at the 5-position and a hydroxymethyl group at the 4-position imparts distinct physicochemical properties that influence its reactivity, metabolic stability, and potential as a synthetic building block in drug discovery.

Accurate and robust analytical methodologies are paramount for the characterization of such novel chemical entities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable tool for the structural elucidation and quantification of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing a systematic approach to its analysis, from chromatographic separation to the interpretation of its fragmentation patterns under electrospray ionization (ESI) conditions.

Strategic Approach to LC-MS Method Development

The inherent polarity of this compound, conferred by the nitrogen and oxygen heteroatoms of the oxazole ring and the hydroxyl group, presents a challenge for traditional reversed-phase liquid chromatography. Therefore, a thoughtful approach to method development is crucial to achieve adequate retention and separation from potential impurities or metabolites.

Chromatographic Considerations for a Polar Heterocycle

Standard C18 columns often provide insufficient retention for polar compounds, leading to elution near the solvent front and potential matrix effects during mass spectrometric detection. To overcome this, alternative chromatographic strategies are recommended:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention of polar and hydrophilic compounds. A stationary phase with a polar functional group (e.g., amide, cyano, or bare silica) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. This allows for the retention of this compound through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.

-

Mixed-Mode Chromatography (MMC): MMC columns offer a combination of reversed-phase and ion-exchange retention mechanisms. For a compound like this compound, which can be protonated, a mixed-mode column with both hydrophobic and cation-exchange properties can provide enhanced retention and selectivity.[1][2]

Mass Spectrometry Parameters for Optimal Detection

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule due to the presence of the basic nitrogen atom in the oxazole ring, which is readily protonated.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the oxazole ring is a site of protonation, leading to efficient ionization. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 120 - 150 °C | A lower temperature is often beneficial for thermally labile compounds, though this molecule is expected to be relatively stable. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the desolvation of the ESI droplets to release the analyte ions into the gas phase. |

| Desolvation Temperature | 350 - 450 °C | Ensures complete solvent evaporation without inducing thermal degradation of the analyte. |

| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID) due to its inertness and appropriate mass. |

| Collision Energy | 10 - 30 eV (for MS/MS) | A range of collision energies should be evaluated to obtain informative fragment ions for structural elucidation. |

Anticipated Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to provide a clear protonated molecule and a series of characteristic fragment ions upon collision-induced dissociation (CID).

Full Scan Mass Spectrum: The Protonated Molecule

With a molecular formula of C5H7NO2, the monoisotopic mass of this compound is 113.0477 g/mol . In positive ion ESI, the expected protonated molecule [M+H]+ will be observed at an m/z of 114.0555 .

MS/MS Fragmentation Pathway: A Mechanistic Interpretation

Tandem mass spectrometry (MS/MS) of the protonated molecule at m/z 114.0555 will induce fragmentation, providing valuable structural information. The proposed fragmentation pathway is based on established principles of oxazole ring fragmentation and the influence of its substituents.

A key initial fragmentation step, supported by Chemical Ionization data for this compound, is the loss of the hydroxyl group as a molecule of water. Subsequent fragmentation of the oxazole ring is then anticipated.

Proposed Fragmentation Pathway of Protonated this compound

Caption: Proposed ESI-MS/MS fragmentation of this compound.

-

Initial Loss of Water (H₂O): The protonated molecule at m/z 114.0555 is expected to readily lose a molecule of water from the hydroxymethyl group, a common fragmentation pathway for protonated alcohols. This results in the formation of a stable, resonance-stabilized carbocation at m/z 96.0449 .

-

Ring Fragmentation - Loss of Carbon Monoxide (CO): Following the initial water loss, the resulting ion at m/z 96.0449 can undergo cleavage of the oxazole ring. A characteristic fragmentation of oxazoles is the loss of carbon monoxide.[1] This would lead to a fragment ion at m/z 68.0344 .

-

Ring Fragmentation - Loss of Hydrogen Cyanide (HCN): Alternatively, the ion at m/z 96.0449 could fragment through the loss of hydrogen cyanide, another known fragmentation pathway for the oxazole core.[1] This would produce a fragment ion at m/z 69.0316 .

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed protocol for the LC-MS/MS analysis of this compound.

Workflow for LC-MS/MS Analysis

Caption: High-level workflow for the analysis of this compound.

Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid in water) to create working standards for calibration and system suitability. A typical starting concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.

Liquid Chromatography (HILIC Method)

-

Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Gradient Program:

-

0.0 min: 95% B

-

5.0 min: 60% B

-

5.1 min: 95% B

-

7.0 min: 95% B (re-equilibration)

-

Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization: ESI in positive mode.

-

Scan Mode:

-

Full Scan (MS1): Scan range of m/z 50-250 to detect the protonated molecule.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 114.0555 and apply a range of collision energies (e.g., 10, 20, and 30 eV) to generate a comprehensive fragmentation spectrum.

-

Data Analysis

-

Software: Use the instrument manufacturer's software for data acquisition and analysis.

-

Processing:

-

Extract the chromatogram for m/z 114.0555 to determine the retention time.

-

Examine the full scan mass spectrum to confirm the presence and accurate mass of the protonated molecule.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Compare the observed accurate masses of the precursor and fragment ions with the theoretical values to confirm their elemental compositions.

-

Conclusion: A Robust Framework for Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing a tailored LC-MS method, specifically utilizing HILIC for chromatographic separation and positive mode ESI for sensitive detection, researchers can achieve reliable characterization of this important heterocyclic compound. The proposed fragmentation pathway, initiated by the loss of water followed by characteristic cleavages of the oxazole ring, offers a solid basis for the structural confirmation of this compound and the identification of related analogues or metabolites in complex matrices. This detailed analytical approach is crucial for advancing drug discovery and development programs that utilize this valuable chemical scaffold.

References

Biological activity of substituted 1,3-oxazole methanol derivatives

An In-depth Technical Guide on the Biological Activity of Substituted 1,3-Oxazole Methanol Derivatives

Authored by: A Senior Application Scientist

Foreword

The 1,3-oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and have been instrumental in the development of a wide array of therapeutic agents.[1][3] The inherent structural features of the oxazole ring allow for diverse weak interactions, such as hydrogen bonding and van der Waals forces, enabling these compounds to bind to various biological targets with high affinity and specificity.[4] This guide provides a comprehensive exploration of the multifaceted biological activities of substituted 1,3-oxazole methanol derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in drug discovery and development.

The 1,3-Oxazole Moiety: A Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a doubly unsaturated five-membered heterocycle with an oxygen atom at position 1 and a nitrogen atom at position 3.[1][5] This arrangement imparts a unique electronic and steric profile, making it a versatile building block in the design of novel bioactive molecules. The stability of the aromatic ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and pharmacological activities.[6] A wide range of biological activities has been attributed to oxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant effects.[1][4]

Synthesis of Substituted 1,3-Oxazole Methanol Derivatives

Several synthetic methodologies have been developed for the construction of the 1,3-oxazole ring. Among the most prominent are the Robinson-Gabriel synthesis and the Van Leusen reaction.[7][8] The Van Leusen reaction, in particular, offers a versatile and efficient route to 5-substituted 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10]

Representative Synthetic Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of 5-substituted 1,3-oxazoles.

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Methanol (MeOH)

Procedure:

-

Suspend the aldehyde, TosMIC, and K₂CO₃ in methanol in a round-bottom flask.

-

Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthetic Workflow Diagram

Caption: General workflow for the Van Leusen synthesis of 1,3-oxazoles.

Anticancer Activity: A Promising Frontier

Substituted 1,3-oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including multidrug-resistant strains.[11][12][13]

Mechanisms of Action

The anticancer effects of oxazole derivatives are often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation.[12][14] Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain oxazole derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]

-

Inhibition of Signaling Pathways: Oxazoles can inhibit critical signaling pathways, such as the STAT3 pathway, which is constitutively activated in many cancers and plays a vital role in cell proliferation, survival, and angiogenesis.[12][14]

-

DNA Topoisomerase Inhibition: Some derivatives act as DNA topoisomerase inhibitors, preventing the resealing of DNA breaks and leading to the accumulation of DNA damage and cell death.[12][14]

-

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Oxazole derivatives have been shown to inhibit various protein kinases involved in cancer progression.[12][14]

Signaling Pathway Diagram: STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.

MTT Assay Protocol

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and incubate for 48-72 hours.[15]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative oxazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OX-A1 | MCF-7 (Breast) | 5.2 | [14][16] |

| OX-A2 | A549 (Lung) | 8.7 | [14][16] |

| OX-B1 | HT-29 (Colon) | 3.1 | [16] |

| OX-B2 | LoVo (Colon) | 4.5 | [16] |

Antimicrobial Activity: Combating Pathogens

1,3-oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][7][8]

Mechanisms of Action

The antimicrobial properties of oxazoles are linked to their ability to interfere with essential microbial processes:

-

Inhibition of Bacterial Cell Division: Some oxazole derivatives inhibit the bacterial cell division protein FtsZ, which is essential for cytokinesis in many bacteria.[7]

-

DNA Gyrase Inhibition: Certain oxazole analogues have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[7]

In Vitro Antimicrobial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Agar Well Diffusion Protocol

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Seed Agar Plates: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

-

Create Wells: Punch wells of a uniform diameter into the agar.

-

Add Test Compounds: Add a fixed volume of the oxazole derivative solution (at a known concentration) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antimicrobial Screening Workflow Diagram

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Oxazole derivatives have shown significant potential as anti-inflammatory agents by targeting key mediators of inflammation.[1][17]

Mechanisms of Action

The anti-inflammatory effects of these compounds are primarily achieved through:

-

Inhibition of Pro-inflammatory Enzymes: Oxazole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[18]

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some oxazoles can suppress iNOS expression and NO production in inflammatory cells like macrophages.[19]

-

Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Oxazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[18][20]

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced rat paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema Protocol

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the oxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[17]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) at 4h | Reference |

| OX-C1 | 20 | 35.38 | [17] |

| OX-C2 | 20 | 28.67 | [17] |

| Indomethacin | 10 | 45.86 | [17] |

Conclusion and Future Directions

Substituted 1,3-oxazole methanol derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel drug delivery systems could improve the bioavailability and therapeutic efficacy of these compounds. The versatility of the 1,3-oxazole scaffold ensures that it will remain a focal point of drug discovery research for years to come.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. iajps.com [iajps.com]

- 6. ijpbs.com [ijpbs.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijrpr.com [ijrpr.com]

- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. athmicbiotech.com [athmicbiotech.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

(5-Methyl-1,3-oxazol-4-yl)methanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in a vast array of natural products and synthetic molecules of significant biological interest.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in medicinal chemistry.[1] Within this important class of compounds, (5-Methyl-1,3-oxazol-4-yl)methanol emerges as a particularly useful and versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of complex molecular architectures.

Core Attributes of the this compound Scaffold

This compound is a bifunctional molecule featuring a stable 1,3-oxazole core substituted with a methyl group at the 5-position and a reactive hydroxymethyl group at the 4-position. This specific arrangement offers a unique combination of lipophilicity from the methyl group and a versatile synthetic handle in the form of the primary alcohol, making it an ideal starting point for library synthesis and lead optimization campaigns.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H7NO2 | [3][4] |

| Molecular Weight | 113.116 g/mol | [4] |

| CAS Number | 874821-67-7 | [4][5] |

| Appearance | Yellowish powder / Solid | [4][5] |

| Melting Point | 47-49°C | [5] |